1-Bromo-3-isopropylbenzene
Overview
Description
1-Bromo-3-isopropylbenzene is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 199.09 and its IUPAC name is 1-bromo-3-isopropylbenzene .
Molecular Structure Analysis
The molecular formula of 1-Bromo-3-isopropylbenzene is C9H11Br . The InChI code is 1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
1-Bromo-3-isopropylbenzene is a clear liquid that can range in color from colorless to yellow . It has a molecular weight of 199.09 .Scientific Research Applications
Pyrolysis Studies
1-Bromo-3-isopropylbenzene has been studied in pyrolysis processes. Research by Müller-Markgraf and Troe (1988) in "The Journal of Physical Chemistry" focused on the pyrolysis of isopropylbenzene, among other compounds, using UV molecular absorption spectroscopy. They observed a dominant C-C bond split in isopropylbenzene pyrolysis (Müller-Markgraf & Troe, 1988).
Chemical Synthesis
In the field of chemical synthesis, 1-Bromo-3-isopropylbenzene is involved in various reactions. Scott et al. (2004) in the "European Journal of Inorganic Chemistry" described the reaction of Grignard compounds of 1-bromo-2,4,6-diisopropylbenzene with 2,6-dibromopyridine, which is a process relevant in organic chemistry and potentially pharmaceutical synthesis (Scott et al., 2004).
Spectroscopy and Isomerism
The compound has been studied in the context of Raman and infrared spectroscopy, specifically regarding rotational isomerism. Ogawa et al. (1978) in the "Bulletin of the Chemical Society of Japan" investigated the Raman and infrared spectra of various halogenoalkanes, including 1-bromo-3-isopropylbenzene. Their work provides insights into the vibrational behavior and isomerism in such molecules (Ogawa et al., 1978).
Oxidation Processes
Aoki et al. (2005) in "Tetrahedron" explored the aerobic oxidation of 1,3,5-triisopropylbenzene, a process that leads to the formation of phenol derivatives. This oxidation method can be crucial for preparing compounds that serve as starting materials in pharmaceuticals (Aoki et al., 2005).
Thermochemistry
Verevkin et al. (2015) in the "Journal of Chemical & Engineering Data" studied the thermochemistry of various bromo-substituted methylbenzenes. This research is relevant to understanding the thermodynamic properties of 1-Bromo-3-isopropylbenzene and related compounds (Verevkin et al., 2015).
Safety And Hazards
The safety information for 1-Bromo-3-isopropylbenzene indicates that it has a GHS07 signal word of warning . Hazard statements include H302, and precautionary statements include P280, P305, P338, and P351 .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-Bromo-3-isopropylbenzene .
properties
IUPAC Name |
1-bromo-3-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSGGFCCQZUXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202698 | |
Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-isopropylbenzene | |
CAS RN |
5433-01-2 | |
Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5433-01-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-isopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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